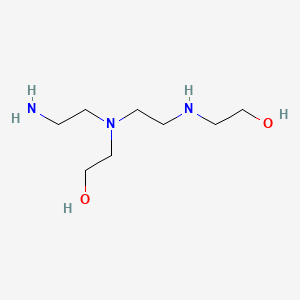![molecular formula C7HCl3OS2 B14669990 Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- CAS No. 37493-39-3](/img/structure/B14669990.png)
Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by its fused thiophene rings, which provide a stable and electron-rich structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- typically involves the chlorination of thieno[3,2-b]thiophene derivatives. One common method includes the use of thionyl chloride as a chlorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where thieno[3,2-b]thiophene is treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, and thiols are used in substitution reactions, typically under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]thiophene derivatives, which have applications in organic synthesis and material science .
Scientific Research Applications
Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism by which thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- exerts its effects is primarily through its interaction with molecular targets in biological systems. It can modulate various biochemical pathways by binding to specific enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Thieno[2,3-b]thiophene: Another isomer with different electronic properties and applications.
Thieno[3,4-b]thiophene: Known for its use in organic electronics and optoelectronic devices.
Thieno[3,4-c]thiophene:
Uniqueness: Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Properties
CAS No. |
37493-39-3 |
|---|---|
Molecular Formula |
C7HCl3OS2 |
Molecular Weight |
271.6 g/mol |
IUPAC Name |
2,6-dichlorothieno[3,2-b]thiophene-5-carbonyl chloride |
InChI |
InChI=1S/C7HCl3OS2/c8-3-1-2-5(13-3)4(9)6(12-2)7(10)11/h1H |
InChI Key |
UFCGVCALPPEFSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1SC(=C2Cl)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















